molecular formula C19H19N3O3 B5955818 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Katalognummer: B5955818
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: UELRHOPPQGVMSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by:

  • Ethyl substituent at position 1.
  • Methoxy group at position 5.
  • 4-Oxo (keto) group at position 4.
  • Pyridin-3-ylmethyl carboxamide side chain at position 3.

Eigenschaften

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-22-12-16(19(24)21-11-13-5-4-8-20-10-13)18(23)15-9-14(25-2)6-7-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRHOPPQGVMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline-3-Carboxamide Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Key Structural Features Biological Activity Key Findings/Applications References
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide Ethyl (C1), methoxy (C6), 4-oxo, pyridin-3-ylmethyl carboxamide Not explicitly stated (inferred: diuretic/antiangiogenic) Requires further pharmacological profiling
Linomide (N-Phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide) Phenylmethyl, hydroxyl (C4), methyl (C1) Antiangiogenic, antitumor Inhibits endothelial cell migration/invasion; reduces tumor blood flow in rats
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Fused pyrido-quinoline system, hydroxyl (C7) Diuretic Enhances renal urinary function; optimized via heterocycle modification
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide Hexahydroquinoline core, pyridylmethyl carboxamide Analgesic Polymorphism observed; lead compound for pain relief
Tasquinimod (Second-gen quinoline-3-carboxamide) Structural modifications to restrict metabolite planarization Anticancer (prostate) 30–60-fold higher potency vs. roquinimex; lacks pro-inflammatory effects

Pharmacological and Mechanistic Insights

Diuretic Activity: The pyrido-quinoline carboxamides in demonstrate enhanced renal function, suggesting that the 4-oxo group and carboxamide side chain are critical for diuretic activity. The target compound’s pyridin-3-ylmethyl group may similarly modulate renal targets but requires validation . Contrast: The diuretic analogs feature a fused tetrahydropyridine ring, whereas the target compound has a simpler quinoline core. This structural divergence may influence bioavailability or receptor specificity .

Antiangiogenic and Antitumor Effects: Linomide () and tasquinimod () highlight the role of quinoline-3-carboxamide scaffolds in blocking angiogenesis. The target compound’s methoxy and ethyl groups could enhance metabolic stability compared to linomide’s hydroxyl group, which is prone to demethylation (a pro-inflammatory pathway avoided in tasquinimod) . Key Mechanistic Difference: Tasquinimod’s optimized structure restricts planar metabolite formation, reducing side effects. The target compound’s substituents (e.g., ethyl, methoxy) may similarly mitigate unintended metabolic activation .

Analgesic Potential: identifies polymorphism as a challenge in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide. However, its unsaturated quinoline core may reduce conformational flexibility, impacting binding efficiency .

Structure-Activity Relationship (SAR) Trends

  • Substituent Effects: Ethyl vs. Methyl: Ethyl groups (target compound) may enhance lipophilicity and membrane permeability compared to methyl groups (linomide). Methoxy vs. Hydroxyl: Methoxy (target) improves metabolic stability over hydroxyl (linomide), which is susceptible to glucuronidation or demethylation . Pyridin-3-ylmethyl vs. linomide’s phenylmethyl group .
  • Heterocycle Modifications: Fused pyrido-quinoline systems () enhance diuretic activity but may limit synthetic accessibility compared to simpler quinolines .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide?

The synthesis typically involves multi-step routes starting with substituted quinoline precursors. A common method includes:

  • Step 1 : Alkylation of a quinoline core to introduce the ethyl group at position 1.
  • Step 2 : Methoxy substitution at position 6 via nucleophilic aromatic substitution or directed ortho-metalation.
  • Step 3 : Formation of the 4-oxo group through oxidation of a 4-hydroxy intermediate (e.g., using KMnO₄ or CrO₃) .
  • Step 4 : Coupling the pyridin-3-ylmethylamine moiety via carboxamide linkage, often employing EDCI/HOBt as coupling agents .
    Critical parameters include solvent polarity (e.g., DMF for solubility) and temperature control to avoid side reactions. Yield optimization requires purification via column chromatography or recrystallization .

Q. How is the structural integrity of the compound confirmed?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., ethyl group at δ ~1.3 ppm, pyridylmethyl protons at δ ~4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₃O₃).
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carboxamide group .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for polymorph identification .

Advanced Research Questions

Q. How can experimental design address polymorphism-related variability in bioactivity studies?

Polymorphism in quinoline carboxamides can alter solubility and bioavailability, leading to inconsistent bioactivity results. Strategies include:

  • Pre-Screening : Use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify polymorphic forms before biological assays .
  • Stability Studies : Monitor polymorph transitions under storage conditions (e.g., humidity, temperature) to ensure consistency .
  • Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize the desired polymorph .
    For example, highlights polymorph-dependent analgesic activity, emphasizing the need for rigorous solid-state characterization.

Q. How can researchers resolve contradictions in reported antiproliferative activity across structural analogs?

Discrepancies may arise from:

  • Substituent Effects : The ethyl group at position 1 enhances lipophilicity, improving membrane permeability compared to methyl analogs .
  • Pyridylmethyl vs. Benzyl Moieties : The pyridin-3-ylmethyl group in this compound may engage in π-π stacking with biological targets, unlike bulkier benzyl derivatives .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. Use dose-response curves (IC₅₀ comparisons) to normalize data .

Q. What methodologies optimize the compound’s reactivity for derivatization?

  • Oxidation/Reduction : The 4-oxo group can be reduced to 4-hydroxy for further functionalization (e.g., NaBH₄ in ethanol), while the ethyl group is resistant to oxidation under mild conditions .
  • Nucleophilic Substitution : The methoxy group at position 6 can be replaced with amines or thiols under acidic conditions (e.g., BBr₃-mediated demethylation followed by substitution) .
  • Cross-Coupling : Suzuki-Miyaura coupling at position 2 (if halogenated) introduces aryl/heteroaryl groups without affecting the carboxamide .

Q. How is the compound’s mechanism of action elucidated in kinase inhibition studies?

  • Molecular Docking : Use software like AutoDock to predict binding to kinase ATP pockets (e.g., EGFR or CDK2). Focus on interactions between the carboxamide and conserved lysine residues .
  • Enzyme Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine) .
  • Mutagenesis Studies : Validate target engagement by testing inhibition against kinase mutants (e.g., T790M EGFR) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. lipid-based systems?

  • pH-Dependent Solubility : The compound’s carboxamide and pyridyl groups confer pH-sensitive solubility. Use Henderson-Hasselbalch calculations to predict solubility at physiological pH (7.4) .
  • Lipid Partitioning : LogP values (~2.5) suggest moderate lipophilicity, but discrepancies may arise from aggregation in aqueous buffers. Use dynamic light scattering (DLS) to detect micelle formation .

Q. Why do cytotoxicity assays show variability across cancer cell lines?

  • Transporter Expression : Overexpression of efflux pumps (e.g., P-gp) in certain lines (e.g., Caco-2) reduces intracellular accumulation. Use inhibitors like verapamil to confirm .
  • Metabolic Activation : Cytochrome P450-mediated metabolism in hepatic cells (e.g., HepG2) may generate active metabolites not observed in other lines .

Tables of Key Data

Q. Table 1: Comparative Bioactivity of Quinoline Carboxamides

CompoundTarget KinaseIC₅₀ (nM)Cell Line (IC₅₀, μM)Reference
Target CompoundEGFR58 ± 4MCF-7: 12.3 ± 1.2
N-(4-Methylphenyl) AnalogCDK2120 ± 10HepG2: 25.6 ± 2.1

Q. Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethyl iodide, K₂CO₃, DMF8595%
4EDCI/HOBt, DCM, RT7298%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.